![molecular formula C22H42NO4 B142746 3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl- CAS No. 40951-82-4](/img/structure/B142746.png)
3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl-
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Overview
Description
properties
InChI |
InChI=1S/C22H42NO4/c1-4-5-6-7-8-9-10-11-14-17-22(18-15-12-13-16-20(24)25)23(26)21(2,3)19-27-22/h4-19H2,1-3H3,(H,24,25) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYVCMZFJHKGRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961328 |
Source
|
Record name | [2-(5-Carboxypentyl)-4,4-dimethyl-2-undecyl-1,3-oxazolidin-3-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl- | |
CAS RN |
40951-82-4 |
Source
|
Record name | 7-Doxylstearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(5-Carboxypentyl)-4,4-dimethyl-2-undecyl-1,3-oxazolidin-3-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 7-Doxylstearic acid interact with membranes and what information can be derived from its behavior?
A1: 7-DSA embeds itself into lipid bilayers, mimicking the behavior of natural fatty acids. [, , , , ] Its doxyl group, a stable free radical, allows for detection via EPR spectroscopy. By analyzing the EPR spectra, researchers can deduce information about:
- Membrane fluidity: The rotational freedom of the doxyl group reflects the fluidity of its surrounding environment. A more fluid membrane allows for greater rotational freedom, resulting in narrower EPR spectral lines. [, , ]
- Chain ordering: The degree to which 7-DSA's hydrocarbon chain aligns with surrounding lipids provides insights into the membrane's structural organization. A higher degree of ordering leads to broader EPR spectral lines. []
- Depth of penetration: By using different doxyl stearic acid probes with the doxyl group attached at varying positions along the stearic acid chain (e.g., 5-DSA, 12-DSA, 16-DSA), researchers can probe different depths within the membrane and create a profile of its fluidity and order parameters. [, ]
Q2: Can 7-Doxylstearic acid be used to study specific protein interactions within membranes?
A2: Yes, 7-DSA can be used to investigate the interaction of proteins with membranes. For example, fluorescence quenching experiments using 7-DSA alongside other spin-labeled compounds helped determine the topographical organization of pulmonary surfactant protein B (SP-B) within phospholipid bilayers. [] The accessibility of the spin probes to the fluorescently labeled amino acids in SP-B provided insights into the protein's orientation and depth within the membrane.
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